molecular formula C8H8N2O4 B1593976 2-Amino-2-(4-nitrophenyl)acetic acid CAS No. 5407-25-0

2-Amino-2-(4-nitrophenyl)acetic acid

Cat. No.: B1593976
CAS No.: 5407-25-0
M. Wt: 196.16 g/mol
InChI Key: XCVDAQWKJUCVHJ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It contains a phenyl group substituted with a nitro group at the para position and an amino group at the alpha position relative to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by amination. One common method is the nitration of phenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position. The resulting 4-nitrophenylacetic acid is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The nitration step can be optimized by controlling the temperature and concentration of the reactants. The subsequent amination step can be carried out in large-scale reactors with appropriate safety measures to handle the reducing agents and ammonia.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like trifluoroperoxyacetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas over palladium on carbon, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, esters.

    Oxidation: Trifluoroperoxyacetic acid.

Major Products Formed

    Reduction: 2-Amino-2-(4-aminophenyl)acetic acid.

    Substitution: Various amides, esters, and other derivatives.

    Oxidation: 2-Nitro-2-(4-nitrophenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(4-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit or activate specific enzymes, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

2-Amino-2-(4-nitrophenyl)acetic acid can be compared with other similar compounds such as:

    2-Amino-2-(2-nitrophenyl)acetic acid: Similar structure but with the nitro group at the ortho position.

    4-Nitrophenylacetic acid: Lacks the amino group, used as an intermediate in organic synthesis.

    2-Amino-4-nitrophenol: Contains a hydroxyl group instead of a carboxyl group, used in the production of dyes and pigments.

Properties

IUPAC Name

2-amino-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDAQWKJUCVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277965
Record name 2-amino-2-(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-25-0
Record name 5407-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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